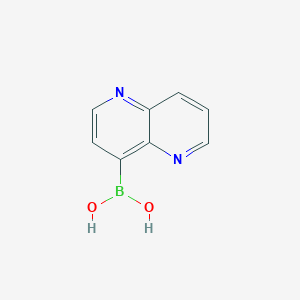
(1,5-Naphthyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,5-Naphthyridin-4-yl)boronic acid is a boronic acid derivative of the heterocyclic compound 1,5-naphthyridine. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Naphthyridin-4-yl)boronic acid typically involves the borylation of 1,5-naphthyridine derivatives. One common method is the palladium-catalyzed borylation of halogenated 1,5-naphthyridines using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters .
化学反応の分析
Types of Reactions: (1,5-Naphthyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can yield various hydrogenated derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.
Major Products: The major products formed from these reactions include N-alkylated and N-arylated derivatives, which are valuable intermediates in the synthesis of more complex molecules .
科学的研究の応用
(1,5-Naphthyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1,5-Naphthyridin-4-yl)boronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, it acts as a nucleophilic partner, transferring its boron-bound organic group to a palladium catalyst, which then couples with an electrophilic partner . In biological systems, its derivatives may inhibit enzymes by binding to active sites or interacting with specific molecular targets, disrupting normal cellular processes .
類似化合物との比較
1,8-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom positions.
2,7-Naphthyridine: Similar structure but with nitrogen atoms at different positions.
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Uniqueness: (1,5-Naphthyridin-4-yl)boronic acid is unique due to its specific positioning of nitrogen atoms, which influences its chemical reactivity and biological activity. Its boronic acid functionality also makes it particularly valuable in cross-coupling reactions, setting it apart from other naphthyridine derivatives .
特性
分子式 |
C8H7BN2O2 |
|---|---|
分子量 |
173.97 g/mol |
IUPAC名 |
1,5-naphthyridin-4-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)6-3-5-10-7-2-1-4-11-8(6)7/h1-5,12-13H |
InChIキー |
YIVZDWRNGMHKFA-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=NC=C1)C=CC=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-Di([1,1'-biphenyl]-2-yl)-7-hydroxy-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13339384.png)
![9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13339390.png)
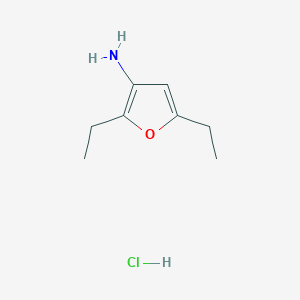
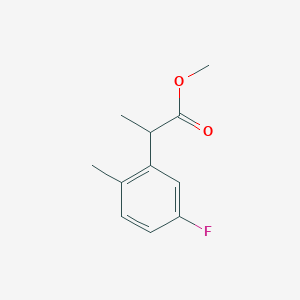
![5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone](/img/structure/B13339402.png)
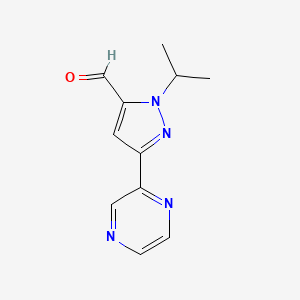
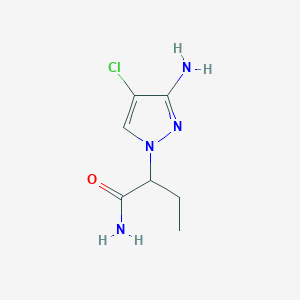
![4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine](/img/structure/B13339414.png)
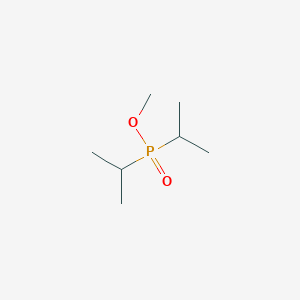
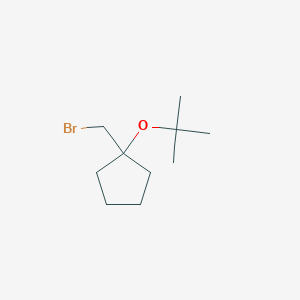
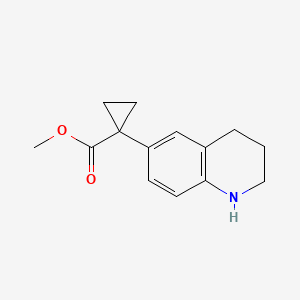
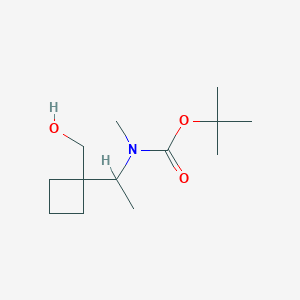
![2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13339451.png)
